(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol
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Overview
Description
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features two phenyl groups and a dioxaspirodecane ring system, making it an interesting subject for various chemical studies. Its stereochemistry, denoted by the (2R,3R) configuration, indicates the specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the use of a dioxaspirodecane precursor, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the spirocyclic ring.
Scientific Research Applications
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly if it exhibits bioactivity against specific targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol exerts its effects depends on its interactions at the molecular level. It may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The exact molecular targets and pathways involved can vary based on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-7-ol: Similar structure but with a different hydroxyl group position.
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-6-ol: Another positional isomer with distinct chemical properties.
Uniqueness
What sets (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol apart is its specific stereochemistry and the position of the hydroxyl group, which can significantly influence its reactivity and interactions. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.
Properties
CAS No. |
214892-25-8 |
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Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C20H22O3/c21-17-11-13-20(14-12-17)22-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,17-19,21H,11-14H2/t18-,19-/m1/s1 |
InChI Key |
MKNFBDVDZLVJCL-RTBURBONSA-N |
Isomeric SMILES |
C1CC2(CCC1O)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CCC1O)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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